6,7-Dithiaspiro[3.4]octan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dithiaspiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c7-5-1-6(2-5)3-8-9-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSXZGVEFFHIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CSSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Dithiaspiro 3.4 Octan 2 One and Analogs
Cycloaddition Reaction Pathways
Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings. acs.orgnih.govuchicago.edu For sulfur-containing heterocycles like 1,3-dithiolanes, which form the core of the target spiro compound, [3+2] cycloadditions are particularly prominent. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
One of the most effective methods for constructing the 1,3-dithiolane (B1216140) ring system is the formal [3+2] cycloaddition between a thiocarbonyl ylide (a sulfur-centered 1,3-dipole) and a thioketone (a "superdipolarophile"). uzh.chscispace.com This reaction proceeds with high efficiency, often outcompeting other potential side reactions of the transient ylide. uzh.chuzh.ch
Thiocarbonyl S-methanides, a class of thiocarbonyl ylides, are highly reactive intermediates that are typically generated in situ. uzh.ch A common and reliable method for their formation involves the thermal decomposition of 2,5-dihydro-1,3,4-thiadiazoles. These precursor heterocycles are themselves synthesized through a [3+2] cycloaddition of a diazoalkane with a thioketone. The subsequent heating of the thiadiazole derivative induces a retro-cycloaddition, releasing molecular nitrogen (N₂) and generating the desired thiocarbonyl S-methanide, which can then be trapped by a suitable dipolarophile present in the reaction mixture. researchgate.net
The reactivity of thiocarbonyl S-methanides has been extensively studied with various thioketones, including those bearing unique substituents like ferrocenyl groups. Ferrocenyl hetaryl thioketones have proven to be excellent partners in these cycloadditions. researchgate.net When reacting with in situ-generated thiocarbonyl S-methanides, they smoothly form ferrocenyl-substituted 1,3-dithiolanes. researchgate.netchemrxiv.org
For instance, the reaction of ferrocenyl (thiophen-2-yl) thioketone with thiocarbonyl S-methanides generated from different precursors leads to the formation of 1,3-dithiolane products. The nature of the substituents on the thiocarbonyl ylide significantly influences the reaction's outcome, particularly its regioselectivity. uzh.chresearchgate.net
| Thiocarbonyl S-Methanide Precursor | Generated S-Methanide | Reaction Conditions | Product(s) (Regioisomeric Ratio) | Yield |
|---|---|---|---|---|
| 2,5-Dihydro-1,3,4-thiadiazole from thiobenzophenone | Diphenylthiocarbonyl S-methanide | Toluene, reflux | Sterically crowded 4,4,5,5-tetrasubstituted 1,3-dithiolane | High |
| 2,5-Dihydro-1,3,4-thiadiazole from adamantanethione | Adamantane-thiocarbonyl S-methanide | Toluene, reflux | Mixture of regioisomeric 1,3-dithiolanes | Moderate |
A noteworthy aspect of the [3+2] cycloaddition between thiocarbonyl ylides and thioketones is its regioselectivity. uzh.ch In many cases, particularly with aromatic thiocarbonyl S-methanides, the reaction proceeds with complete regioselectivity to form the sterically more crowded 4,4,5,5-tetrasubstituted 1,3-dithiolane isomer. researchgate.netresearchgate.net This outcome is contrary to what might be expected from a concerted mechanism governed by steric hindrance.
This regiochemical preference is explained by a stepwise mechanism involving the formation of a 1,5-diradical intermediate. uzh.chscispace.com The initial bond formation occurs between the nucleophilic carbon of the ylide and the electrophilic carbon of the thioketone, leading to the most stable diradical intermediate. Subsequent ring closure then yields the observed product. In systems where radical stabilization is less effective, such as with aliphatic S-methanides like adamantanethione S-methanide, a loss of regioselectivity is observed due to competing steric factors. uzh.chscispace.com The diastereoselectivity of these reactions can also be influenced by the nature of the reactants, with some cycloadditions proceeding with high stereocontrol. mdpi.com
An alternative pathway to sulfur-containing five-membered rings involves the use of halogenated donor-acceptor (HDAC) cyclopropanes. These strained three-membered rings can function as synthetic equivalents of donor-acceptor cyclopropenes in [3+2] cycloaddition reactions. researchgate.netnih.govcolab.ws
When treated with a Lewis acid, HDACs react with various 2π-components, including thioketones. The reaction proceeds via a cycloaddition followed by an elimination step, ultimately generating an unsaturated five-membered ring. This methodology has been shown to be effective for a range of HDACs and thioketone substrates, providing a versatile entry into dithiaspirocyclic systems and related structures. researchgate.netnih.gov Kinetic studies of these reactions have helped to elucidate a plausible mechanism for this transformation. researchgate.net
| D-A Cyclopropane | Thioketone | Lewis Acid Catalyst | Product Type | Yield |
|---|---|---|---|---|
| Dimethyl 2-bromo-2-phenylcyclopropane-1,1-dicarboxylate | Thiobenzophenone | Sc(OTf)₃ | Unsaturated Dithiolane Derivative | Good |
| Diethyl 2-chloro-2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Adamantanethione | GaCl₃ | Unsaturated Dithiolane Derivative | Excellent |
| Dimethyl 2-bromo-2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | Thiobenzophenone | Sc(OTf)₃ | Unsaturated Dithiolane Derivative | Good |
A direct and elegant approach to dithiaspiro compounds utilizes ketenedithioacetals as key building blocks. Specifically, acceptor-substituted ketenedithioacetals can participate in Lewis acid-catalyzed (3+2) cycloadditions with donor-acceptor (D-A) cyclopropanes. researchgate.net
This reaction provides a formal insertion of a ketene (B1206846) unit into the D-A cyclopropane. The resulting products are dithiaspiro compounds, such as derivatives of 6,7-dithiaspiro[3.4]octan-5-one, synthesized in good yields. researchgate.net The 1,3-dithiane (B146892) unit within these spirocycles can be considered a masked ketone, offering potential for further synthetic transformations. The reaction is typically promoted by a Lewis acid like Scandium(III) triflate (Sc(OTf)₃). researchgate.net
[3+2]-Cycloadditions Involving Thiocarbonyl Ylides and Thioketones
Asymmetric Synthesis of Chiral 6,7-Dithiaspiro[3.4]octan-2-one Derivatives
The development of asymmetric methods to access enantiomerically pure spirocyclic compounds is of significant interest due to their prevalence in natural products and pharmaceutically active molecules. While specific methods for the asymmetric synthesis of this compound are not extensively documented, strategies employed for analogous spiroketones can provide a conceptual framework.
Enantioselective Spirocyclization Strategies
Enantioselective spirocyclization represents a powerful tool for the construction of chiral spiro compounds. A plausible strategy for the asymmetric synthesis of this compound derivatives could involve an intramolecular cyclization of a prochiral precursor. For instance, a suitably substituted cyclobutanone (B123998) bearing a dithiolane precursor could undergo a stereoselective ring-closing reaction.
One conceptual approach involves the use of a chiral auxiliary attached to the substrate to direct the stereochemical outcome of the cyclization. Alternatively, a chiral catalyst could facilitate an enantioselective intramolecular aldol (B89426) or Michael addition reaction to form the spirocyclic system. While direct examples for the target molecule are scarce, the principles of asymmetric spirocyclization are well-established for other systems.
Application of Chiral Catalysts and Auxiliaries
The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis. For the potential synthesis of chiral this compound, several classes of chiral catalysts could be envisioned. Chiral Lewis acids, for example, could activate a precursor molecule and facilitate an enantioselective intramolecular reaction. Similarly, chiral organocatalysts have emerged as a powerful platform for a wide range of asymmetric transformations. nih.gov
The development of "privileged chiral catalysts," which are effective for a variety of mechanistically distinct reactions, offers a promising avenue. nankai.edu.cn Chiral spirobiindane-based ligands, for instance, have demonstrated remarkable efficiency and enantioselectivity in numerous transformations. nankai.edu.cn The application of such catalysts to a precursor of this compound could potentially afford the desired chiral product with high enantiomeric excess.
Table 1: Potential Chiral Catalysts for Asymmetric Spirocyclization
| Catalyst Type | Example Ligand/Catalyst | Potential Application |
| Chiral Lewis Acid | BINOL-derived phosphates | Enantioselective protonation or cyclization |
| Organocatalyst | Proline and its derivatives | Asymmetric aldol or Michael reactions |
| Transition Metal Catalyst | Rhodium or Iridium with chiral phosphine (B1218219) ligands | Asymmetric hydrogenation or cyclization |
| Chiral Spiro Ligands | SPINOL-derived ligands | Broad applicability in asymmetric catalysis |
Organocatalytic and Enzymatic Approaches for Spiroketone Scaffolds
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of complex chiral molecules. oaepublish.com Organocatalytic cascade reactions, in particular, allow for the formation of multiple bonds and stereocenters in a single operation, leading to a rapid increase in molecular complexity. nih.gov For the synthesis of chiral spiroketones, organocatalysts such as proline and its derivatives have been successfully employed in asymmetric aldol and Michael additions. These strategies could be adapted to precursors of this compound.
Enzymatic approaches offer another powerful tool for asymmetric synthesis, often providing exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions. While specific enzymatic methods for the synthesis of this compound are not reported, enzymes such as lipases, esterases, and oxidoreductases could potentially be used for the kinetic resolution of racemic intermediates or for the enantioselective transformation of a prochiral substrate.
Other Cyclization and Ring-Forming Reactions for Dithiaspiro[3.4]octan-2-one Formation
Beyond asymmetric strategies, various other cyclization and ring-forming reactions could be employed for the synthesis of the this compound scaffold. A common and straightforward method for the formation of the 1,3-dithiolane ring is the reaction of a ketone with 1,2-ethanedithiol, typically under acidic conditions. Therefore, a key disconnection for the synthesis of the target molecule would be the corresponding spirocyclic diketone, spiro[3.3]heptane-2,6-dione.
Another potential strategy involves the intramolecular cyclization of a suitably functionalized cyclobutane (B1203170) derivative. For example, a cyclobutanone bearing two leaving groups at the appropriate positions could react with a sulfide (B99878) source to form the dithiolane ring in a single step.
The Nazarov cyclization, a powerful method for the synthesis of cyclopentenones, has also been adapted for the stereoselective synthesis of spirocyclic ketones. acs.org While this would lead to an unsaturated analog, subsequent reduction could provide access to the saturated spiroketone core.
Table 2: Potential Ring-Forming Reactions for the Dithiaspiro[3.4]octan-2-one Scaffold
| Reaction Type | Precursor | Reagents/Conditions | Product Feature |
| Thioacetalization | Spiro[3.3]heptane-2,6-dione | 1,2-Ethanedithiol, Lewis acid | Forms the dithiolane ring |
| Double Nucleophilic Substitution | 2,2-Bis(halomethyl)cyclobutanone | Sodium sulfide | Forms the dithiolane ring |
| Intramolecular Cyclization | Acyclic precursor with dithiol and ketone functionalities | Base or acid catalyst | Forms the spirocyclic system |
In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data
Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific chemical reactivity and transformations of the compound this compound remains largely unavailable in the public domain. While the structural identity of the molecule is confirmed, specific experimental data on its behavior in various chemical reactions, as outlined in the requested article structure, is not documented in accessible scientific literature.
The inquiry sought to detail the chemical reactivity and transformations of this compound, with a specific focus on ring-opening reactions, cycloreversions, and functionalization of the ketone moiety. The requested structure included subsections on Lewis acid-catalyzed (2+2)-cycloreversion processes, cleavage of the dithiolane ring system, reductive transformations to alcohols and amines, and the formation of carbamate (B1207046) and thiocarbamate derivatives, along with other carbonyl group modifications and their stereochemical outcomes.
Initial database searches confirmed the existence and basic properties of this compound. uni.lu However, subsequent in-depth searches for specific reaction data, such as its behavior under Lewis acid catalysis or with reducing agents, did not yield any specific experimental results for this particular compound. General principles of organic chemistry suggest potential reactivity pathways for the functional groups present in the molecule—a cyclobutanone and a dithiolane ring. For instance, dithiolanes are known to be cleaved under various reductive or oxidative conditions, and ketones can undergo a wide range of nucleophilic additions and reductions. However, without specific studies on this compound, any discussion of its reactivity would be purely speculative and would not meet the required standard of scientific accuracy based on documented research.
Similarly, while the synthesis of spirocyclic compounds, including those with structures analogous to this compound, is an active area of research, the specific reactivity of this compound post-synthesis is not a focus of the available literature. rsc.orgresearchgate.net General methodologies for the formation of carbamates and thiocarbamates from ketones are well-established, but their application to this specific spirocyclic ketone has not been reported.
The absence of detailed, publicly accessible research on the chemical transformations of this compound makes it impossible to provide a scientifically rigorous and evidence-based article that adheres to the requested detailed outline. The scientific community has not, to date, published specific studies on the Lewis acid-catalyzed cycloreversions, dithiolane ring cleavage, or specific derivatizations of the ketone in this compound. Therefore, any attempt to generate the requested content would fall into the realm of hypothesis rather than factual reporting.
Transformations Involving the Dithia Bridge
The 1,2-dithiolane (B1197483) ring is a key structural feature of this compound, and its reactivity is analogous to other cyclic disulfides. The inherent strain in the five-membered ring and the presence of the sulfur-sulfur bond make this moiety susceptible to both oxidative and reductive manipulations, as well as ring-opening and transformation reactions.
The sulfur atoms in the dithia bridge of this compound can undergo controlled oxidation to form various sulfur oxides. Similar to other 1,2-dithiolanes, oxidation can lead to the formation of S-monoxides (thiosulfinates) and S-dioxides (thiosulfonates). wikipedia.org These oxidized species are of interest due to their altered chemical and physical properties. The oxidation of 1,2-dithiolane derivatives can be achieved using various oxidizing agents. For instance, electrochemical oxidation has been shown to initiate the ring-opening polymerization of thioctic acid, a well-known 1,2-dithiolane derivative. nih.gov This suggests that this compound could potentially undergo similar electrochemically induced transformations.
Conversely, the disulfide bond can be readily reduced to the corresponding dithiol. This reduction cleaves the S-S bond, opening the dithiolane ring to form a 1,3-dithiol. Common reducing agents for this transformation include zinc in the presence of an acid, such as HCl. chemicalbook.com For this compound, this would result in the formation of 1,1-bis(mercaptomethyl)cyclobutan-2-one. The resistance of 1,2-dithiolanes to reduction can be influenced by the substitution pattern on the ring. nih.gov
| Transformation | Reagents and Conditions | Product Type |
| Oxidation | Peroxy acids (e.g., m-CPBA), Ozone | Thiosulfinates, Thiosulfonates |
| Electrochemical Oxidation | Anodic oxidation | Cationic radical, leading to polymerization |
| Reduction | Zn/HCl, NaBH4, Dithiothreitol (DTT) | Dithiol (ring-opened) |
The strained 1,2-dithiolane ring of this compound can be converted into other sulfur-containing heterocycles through various ring transformation reactions. Nucleophilic attack on one of the sulfur atoms can initiate a ring-opening process, which can be followed by a subsequent ring-closure to form a new heterocyclic system. chemicalbook.com For example, reaction with certain nucleophiles could lead to ring-enlarged products. chemicalbook.com
Furthermore, desulfurization reactions can lead to the formation of smaller sulfur-containing rings or even non-sulfur-containing rings. Reactions with carbenes, for instance, have been shown to yield a mixture of inserted and desulfurized products in other 1,2-dithiolanes. chemicalbook.com The transformation of spirocyclic systems, in general, can be driven by the release of ring strain. nih.gov While specific examples for this compound are not extensively documented, analogies can be drawn from the reactivity of other spiroheterocycles. For instance, the catalyzed ring transformation of other spiro compounds with dithiols has been shown to yield larger dithia-azacycloalkanes. semanticscholar.org
| Reaction Type | Reagents/Conditions | Potential Product |
| Ring Enlargement | Lithium acetylide | Ring-enlarged thiepanone derivatives |
| Desulfurization | Diphenylcarbene | Cyclobutanone with a single sulfur atom or no sulfur |
| Ring Transformation | Catalysts (e.g., Co(OAc)2) and other dithiols | Larger dithia spirocycles |
Multi-Component Reactions Incorporating this compound Building Blocks
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. The cyclobutanone moiety of this compound presents an opportunity for its use as a building block in such reactions. While specific MCRs involving this exact dithiaspiroketone are not widely reported, its structural features suggest potential applications in known MCR methodologies.
For example, the ketone functionality can participate in Prins-type cyclizations. A three-component coupling of a ketone, a homoallylic alcohol, and a sulfonic acid can yield spirocyclic tetrahydropyrans. nih.gov Applying this to this compound could lead to the synthesis of novel, complex spiroheterocycles containing both a dithiolane and a tetrahydropyran (B127337) ring system.
Furthermore, the cyclobutanone could potentially act as a dienophile in Diels-Alder reactions, particularly after in-situ generation of an activated double bond. Copper-catalyzed MCRs have been used to synthesize diverse spirotetrahydrocarbazoles from cyclic dienophiles. nih.gov It is conceivable that a derivative of this compound, functionalized with an appropriate activating group, could participate in similar transformations to afford novel spirocarbazole derivatives.
The development of MCRs involving this compound would provide a direct route to structurally diverse and complex spirocyclic compounds with potential applications in medicinal chemistry and materials science.
| MCR Type | Potential Reactants | Potential Product Class |
| Prins-type Cyclization | Homoallylic alcohol, Methanesulfonic acid | Spiro[dithiolane-tetrahydropyran] derivatives |
| Diels-Alder Reaction | Indole derivatives, Aromatic aldehydes | Spiro[dithiolane-carbazole] derivatives |
Chemical Reactivity and Transformations
Ring-Opening Reactions
The strained cyclobutane (B1203170) ring can undergo ring-opening reactions under certain conditions, such as with strong nucleophiles or under thermal or photochemical activation. The dithiolane ring can also be opened reductively, for example, using reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid, or oxidatively.
Reduction of the Ketone Group
The ketone group can be readily reduced to the corresponding alcohol, 6,7-dithiaspiro[3.4]octan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction could be of interest, potentially leading to diastereomeric products.
Modification of the Dithiolane Ring
The sulfur atoms in the dithiolane ring are susceptible to oxidation, which could lead to the formation of the corresponding sulfoxides or sulfones. These oxidized derivatives would exhibit different chemical and physical properties. The disulfide bond could also be cleaved under reducing conditions.
Structural Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides precise information about the molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
For a series of 3-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-5,8-dithiaspiro[3.4]octan-2-ones, the protons of the dithiaspiro[3.4]octan-2-one core exhibit characteristic signals. For instance, the methylene (B1212753) (CH₂) protons of the dithiane ring and the methine (CH) proton show specific chemical shifts. researchgate.net In one derivative, the four methylene protons appear as a singlet at approximately 4.1 ppm, with the single methine proton appearing as a singlet at 6.5 ppm. researchgate.net
In a more complex trifluoromethylated analog, 1,1,3,3-tetramethyl-7-(trifluoromethyl)-5,8-dithiaspiro[3.4]octan-2-one, the ¹H NMR spectrum shows four distinct singlets for the methyl (Me) groups and a characteristic quartet for the proton adjacent to the trifluoromethyl group (CH-CF₃) at 6.71 ppm, with a coupling constant (³JH,F) of 6.6 Hz. docbrown.info
Table 1: Selected ¹H NMR Data for 6,7-Dithiaspiro[3.4]octan-2-one Derivatives
| Compound Derivative | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 3-(5-phenyl-1,3,4-thiadiazole-2-yl)-... | CH₂ (dithiane ring) | 4.1 | Singlet | N/A | researchgate.net |
| 3-(5-phenyl-1,3,4-thiadiazole-2-yl)-... | CH | 6.5 | Singlet | N/A | researchgate.net |
This interactive table summarizes key proton NMR spectral data for derivatives of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Stereochemical Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. rsc.org Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift provides information about its bonding environment, hybridization, and proximity to electronegative atoms. rsc.orgnih.gov
For derivatives of this compound, ¹³C NMR data confirms the core structure. In one substituted derivative, a key signal for the dithiaspiro framework appears at a chemical shift of 35.6 ppm. researchgate.net The carbonyl carbon (C=O) of the cyclobutanone (B123998) ring is expected to resonate significantly downfield, typically in the range of 170-220 ppm, due to both its sp² hybridization and the double bond to the electronegative oxygen atom. rsc.org
In the case of trifluoromethylated thiirane (B1199164) derivatives formed from related precursors, signals attributed to the carbon atoms of the thiirane ring were observed at 64.0 and 65.3 ppm. docbrown.info For a stable 2,5-dihydro-1,3,4-thiadiazole precursor, the carbon attached to the trifluoromethyl group (C-7) was identified by a quartet at 97.6 ppm with a carbon-fluorine coupling constant (²JC,F) of 28.9 Hz. docbrown.info
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound Derivative | Carbon Atom | Chemical Shift (δ, ppm) | Notes | Reference |
|---|---|---|---|---|
| 3-(5-phenyl-1,3,4-thiadiazole-2-yl)-... | Dithiaspiro framework C | 35.6 | - | researchgate.net |
This interactive table presents key Carbon-13 NMR spectral data for derivatives of this compound.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogs
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the characterization of organofluorine compounds. hmdb.ca The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it an excellent NMR probe. hmdb.ca The chemical shifts in ¹⁹F NMR span a very wide range, making the technique highly sensitive to subtle changes in the electronic environment of the fluorine atoms. hmdb.cauni.lu
For fluorinated analogs of this compound, such as those containing a trifluoromethyl (-CF₃) group, ¹⁹F NMR is indispensable for structural confirmation. In the study of 1,1,3,3-tetramethyl-6,6-bis(2-thienyl)-7-(trifluoromethyl)-5,8-dithiaspiro[3.4]octan-2-one, the trifluoromethyl group gives rise to a characteristic signal in the ¹⁹F NMR spectrum. docbrown.info A broad singlet for the CF₃ group was observed at a chemical shift of -67.56 ppm. docbrown.info This single, intense signal confirms the presence and electronic environment of the nine chemically equivalent fluorine atoms in the trifluoromethyl group. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and thermally labile molecules. rsc.org It typically generates ions by protonation ([M+H]⁺) or adduction with other cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), resulting in minimal fragmentation and a clear signal for the molecular ion. rsc.org
While experimental ESI-MS data for the parent compound this compound is scarce, predicted data is available. The molecular formula C₆H₈OS₂ corresponds to a monoisotopic mass of 160.00 Da. ESI-MS analysis would be expected to show prominent ions corresponding to various adducts. Furthermore, ESI-MS was utilized to confirm the molecular mass of a 2,5-dihydro-1,3,4-thiadiazole precursor to a fluorinated analog. docbrown.info
Table 3: Predicted ESI-MS Data for this compound (C₆H₈OS₂)
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 161.00894 |
| [M+Na]⁺ | 182.99088 |
| [M-H]⁻ | 158.99438 |
| [M+NH₄]⁺ | 178.03548 |
Source: PubChemLite. This interactive table displays the predicted mass-to-charge ratios for various adducts of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition, as it can distinguish between molecules with the same nominal mass but different chemical formulas.
In the analysis of a chlorinated analog, HRMS with electron ionization (EI) was used to confirm the elemental composition. docbrown.info The calculated mass for the [M+H–Cl]⁺ fragment of a related chloro-derivative (C₂₃H₂₄ClF₃S₂) was 455.0882, while the experimentally found value was 455.0883, demonstrating a high degree of accuracy and confirming the proposed structure. docbrown.info This level of precision is crucial for unequivocally identifying new chemical entities.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-5,8-dithiaspiro[3.4]octan-2-one |
| 1,1,3,3-tetramethyl-7-(trifluoromethyl)-5,8-dithiaspiro[3.4]octan-2-one |
| 1,1,3,3-tetramethyl-6,6-bis(2-thienyl)-7-(trifluoromethyl)-5,8-dithiaspiro[3.4]octan-2-one |
Infrared (IR) Spectroscopy for Carbonyl and Dithia Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, an IR spectrum would be crucial for confirming the presence of its key structural features: the carbonyl group (C=O) of the cyclobutanone ring and the carbon-sulfur (C-S) and disulfide (S-S) bonds of the dithiolane ring.
A detailed analysis would involve identifying characteristic absorption bands. The carbonyl group in a four-membered ring is subject to ring strain, which typically shifts its stretching frequency to a higher wavenumber compared to acyclic or larger-ring ketones.
Anticipated IR Absorption Regions for this compound
| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl | C=O stretch | ~1780 cm⁻¹ | Strong |
| Dithiolane | C-S stretch | ~700-600 cm⁻¹ | Weak to Medium |
| Dithiolane | S-S stretch | ~550-450 cm⁻¹ | Weak |
| Alkane | C-H stretch | ~3000-2850 cm⁻¹ | Medium to Strong |
Note: This table is predictive and based on known values for similar functional groups. Actual experimental data is required for definitive assignment.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the spirocyclic nature of this compound.
A successful crystallographic analysis would yield a wealth of structural data, including:
Bond Lengths: Precise measurements of all covalent bonds, such as the C=O, C-C, C-S, and S-S bond distances.
Bond Angles: The angles between atoms, which would define the geometry of the cyclobutanone and dithiolane rings.
Torsional Angles: These angles would describe the conformation of the five-membered dithiolane ring (e.g., envelope or twist conformation).
Crystal Packing: Information on how individual molecules are arranged in the unit cell, including any intermolecular interactions.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions (a, b, c) | Data Not Available |
| Unit Cell Angles (α, β, γ) | Data Not Available |
| Volume (V) | Data Not Available |
| Molecules per Unit Cell (Z) | Data Not Available |
| Key Bond Length (C=O) | Data Not Available |
Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. No published crystal structure is currently available.
Photoelectron Spectroscopy for Valence Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique used to probe the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. A PES spectrum of this compound would provide valuable insights into the energies of its molecular orbitals.
The analysis would focus on identifying ionization bands corresponding to the removal of electrons from specific orbitals, such as:
The non-bonding lone pair orbitals of the sulfur atoms.
The non-bonding lone pair orbital of the carbonyl oxygen atom.
The sigma (σ) bond framework of the rings.
The interaction between the sulfur lone pairs, known as through-bond or through-space interaction, could potentially be observed as a splitting of the corresponding ionization bands. Comparing the spectrum to those of simpler, related molecules (e.g., cyclobutanone and 1,2-dithiolane) would aid in the assignment of the spectral features.
Predicted Ionization Potentials for this compound
| Molecular Orbital | Description | Predicted Ionization Energy (eV) |
|---|---|---|
| n(S) | Sulfur lone pairs | Data Not Available |
| n(O) | Oxygen lone pair | Data Not Available |
Note: This table illustrates the expected data from a PES experiment. No such experimental spectrum has been found in the literature for this compound.
Research Applications and Broader Significance of 6,7 Dithiaspiro 3.4 Octan 2 One Scaffolds
Strategic Building Blocks in Complex Molecule Synthesis
Spirocyclic systems are increasingly recognized for their value in modern organic synthesis, offering a pathway to structural complexity and novel chemical space.
The 6,7-dithiaspiro[3.4]octan-2-one scaffold serves as a valuable building block for creating architecturally diverse organic molecules. The spirocyclic core, where two rings are joined by a single common atom, imparts a defined three-dimensional geometry. This is in contrast to more traditional, often planar, aromatic systems. The presence of a quaternary carbon at the spiro center provides conformational rigidity, which can be advantageous in reducing the conformational entropy penalty upon binding to a biological target. nih.gov The ketone and dithiane functionalities within the this compound structure offer versatile handles for further chemical modification, allowing chemists to append various substituents and build more complex molecular frameworks.
Modern drug discovery emphasizes the exploration of three-dimensional (3D) chemical space to identify novel bioactive compounds. Molecules with greater 3D character are thought to offer improved selectivity and pharmacological properties. Spirocycles are inherently three-dimensional and are key tools in this exploration. tandfonline.comtandfonline.com
The incorporation of spirocyclic scaffolds like this compound increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ count is a widely used metric for assessing the three-dimensionality and complexity of a compound. bldpharm.com This increased saturation moves away from the flat structures typical of many traditional drug molecules and allows for the precise projection of functional groups into 3D space, which can lead to more specific interactions with protein binding sites. nih.govtandfonline.com The quaternary carbon stereocenter is a defining feature that enables the creation of molecules with enhanced three-dimensionality. nih.gov
Scaffold Design for Chemical Biology and Medicinal Chemistry Research
The unique structural features of spiro[3.4]octane-based scaffolds make them highly relevant in the design of new molecules for chemical biology and medicinal chemistry.
Spirocyclic cores are valuable platforms for the development of compound libraries used in biological screening. tandfonline.com The rigid nature of the scaffold ensures that the appended diversity elements are held in well-defined spatial orientations. This can lead to higher-quality hits from screening campaigns. For instance, the related 2,6-diazaspiro[3.4]octane core has been successfully used to generate libraries of compounds for identifying potent antitubercular agents. mdpi.com The this compound scaffold provides a similar opportunity, allowing for the creation of diverse libraries by modifying the ketone or other positions on the rings for screening against a wide range of biological targets.
The ability of spirocyclic scaffolds to project substituents in distinct vectors in three-dimensional space is a major advantage for designing ligands that can achieve significant interactions with 3D binding sites on proteins. tandfonline.comtandfonline.com Unlike flat molecules, which may have limited points of contact, the non-planar structure of a spirocycle can align functional groups to better match the contours and pockets of a target protein. nih.gov This can lead to ligands with higher potency and selectivity. For example, replacing a flexible piperazine (B1678402) ring in a known inhibitor with a rigid diazaspiro[3.3]heptane scaffold resulted in a significant increase in selectivity for the target enzyme. bldpharm.com This principle highlights the potential of the this compound core in designing specialized ligands for challenging biological targets.
The introduction of a spirocyclic scaffold can significantly modulate the physicochemical properties of a molecule, which are critical for its behavior in biological systems. tandfonline.combldpharm.com
Metabolic Stability: Poor metabolic stability is a common reason for the failure of drug candidates. Spirocyclic scaffolds can enhance metabolic stability by blocking sites susceptible to metabolic enzymes, such as cytochrome P450s. tandfonline.com The quaternary spiro-carbon itself is not susceptible to oxidation, and its steric bulk can shield adjacent positions from metabolism. Reducing lipophilicity through the use of spirocycles can also lead to decreased metabolic clearance. nih.gov This strategic introduction of a spirocyclic center has been used to eliminate metabolic liabilities in drug discovery programs. tandfonline.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈OS₂ | uni.lu |
| Monoisotopic Mass | 160.00166 Da | uni.lu |
| Predicted XlogP | 0.3 | uni.lu |
| SMILES | C1C(=O)CC12CSSC2 | uni.lu |
| InChIKey | CKSXZGVEFFHIOW-UHFFFAOYSA-N | uni.lu |
Table 2: Influence of Spirocyclic Scaffolds on Molecular Properties in Research
| Property | Influence of Spirocyclic Scaffold | Rationale | Source |
| Three-Dimensionality | Increases Fsp³ count and 3D shape | The quaternary spiro-carbon creates a non-planar, rigid structure. | nih.govbldpharm.com |
| Lipophilicity (logP/logD) | Can be modulated, often lowered | Increased sp³ character generally improves aqueous solubility compared to flat aromatic systems. | tandfonline.combldpharm.com |
| Metabolic Stability | Often improved | The scaffold can block sites of metabolism and the quaternary carbon is metabolically robust. | tandfonline.combldpharm.com |
| Binding Selectivity | Can be enhanced | The rigid projection of substituents allows for more specific interactions with target binding sites. | tandfonline.combldpharm.com |
Precursors in Bioinorganic Chemistry and Catalysis
The dithiolane moiety of this compound is the source of its utility in this field. Through reaction with metal carbonyls, the sulfur-sulfur bond cleaves and coordinates to metal centers, forming stable dithiolate-bridged complexes.
The this compound scaffold serves as a synthetic precursor for the 1,3-propanedithiolate (pdt) ligand, which is widely used to create robust organometallic complexes. The reaction of pdt-generating molecules with iron carbonyl sources, such as triiron dodecacarbonyl (Fe₃(CO)₁₂), yields the diiron hexacarbonyl complex, Fe₂(S₂C₃H₆)(CO)₆. wikipedia.orgnih.gov This complex features a stable diiron core bridged by the propanedithiolate ligand, creating a "butterfly" or "sawhorse" geometry. nih.gov
The carbonyl (CO) ligands in these complexes can be substituted by other ligands, including phosphines, cyanides, isocyanides, and N-heterocyclic carbenes, allowing for the fine-tuning of the electronic and steric properties of the metal center. wikipedia.orgnih.govresearchgate.net For instance, the reaction of [(μ-SCH₂)₂CH(OH)]Fe₂(CO)₆ with PPh₃ (triphenylphosphine) results in the substitution of one CO ligand. acs.org This versatility makes pdt-bridged diiron complexes fundamental scaffolds for studying the principles of organometallic reactivity and catalysis.
A major application of this compound-derived scaffolds is in the synthesis of structural and functional models of the [FeFe]-hydrogenase active site. nih.gov These enzymes are nature's most efficient catalysts for hydrogen (H₂) production and oxidation. nih.gov Their active site, known as the H-cluster, contains a diiron subsite bridged by a dithiolate ligand and coordinated by CO and cyanide (CN⁻) ligands. nih.govnih.gov
Organometallic complexes using the propanedithiolate (pdt) bridge, such as [Fe₂(μ-pdt)(CO)₆], are among the most studied mimics of the [FeFe]-hydrogenase active site. wikipedia.orgresearchgate.net The synthesis of the ketone-functionalized model complex, [(μ-SCH₂)₂CO]Fe₂(CO)₆, was achieved through the oxidation of its alcohol precursor. nih.gov This ketone-containing complex was demonstrated to be an effective electrocatalyst for the reduction of protons to produce hydrogen. nih.gov
These synthetic models allow researchers to study key aspects of the enzyme's function, such as the mechanism of proton reduction and the electronic effects of ligand substitution. nih.govbham.ac.uk While simple pdt-based mimics reproduce the core structure, they often lack the sophisticated proton-relay systems of the natural enzyme. nih.govacs.org Research has shown that the native enzyme utilizes an azadithiolate (adt) bridge, [HN(CH₂S)₂]²⁻, which contains a nitrogen atom. acs.orgbohrium.com Comparative studies have revealed the critical role of this bridgehead atom; a synthetic mimic featuring the pdt bridge, [2Fe]pdt, was unable to activate the apo-hydrogenase protein, whereas the nitrogen-containing adt mimic could, highlighting the specificity required for biological activity. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6,7-Dithiaspiro[3.4]octan-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A stepwise approach involves thioether formation followed by cyclization. Key variables include temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., BF₃·Et₂O). Purification via column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) ensures >95% purity. Detailed protocols should include NMR tracking of intermediates (¹H/¹³C) and yield optimization through iterative adjustment of stoichiometry (1.2–1.5 eq thiolating agents) .
Q. Which spectroscopic techniques are critical for confirming the spirocyclic structure and sulfur connectivity in this compound?
- Methodological Answer : High-resolution ¹H and ¹³C NMR (400–600 MHz in CDCl₃) identify spiro-junction signals (e.g., quaternary carbons at δ 70–80 ppm). IR confirms the ketone (C=O stretch at ~1700 cm⁻¹) and thioether groups (C-S at ~650 cm⁻¹). Mass spectrometry (EI-MS) with molecular ion [M]⁺ and fragmentation patterns validates the molecular formula. X-ray crystallography is definitive for absolute configuration .
Q. How can researchers ensure purity and consistency in synthesized batches of this compound?
- Methodological Answer : Implement QC protocols using HPLC (C18 column, acetonitrile/water gradient) and GC-MS to detect trace impurities (<0.5%). Melting point consistency (±1°C) and TLC (Rf comparison against standards) provide rapid batch validation. Document all deviations in supplementary materials, including raw spectral data and chromatograms .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of this compound in thia-Michael additions versus ring-opening polymerizations?
- Methodological Answer : Kinetic studies (UV-Vis monitoring at 250–300 nm) under varying pH and nucleophile concentrations reveal rate-determining steps. DFT calculations (B3LYP/6-31G*) model transition states: thia-Michael additions favor planar sp² hybridization at the carbonyl, while ring-opening requires strain release via chair-boat transitions. Isotopic labeling (¹⁸O or ³⁴S) tracks regioselectivity .
Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?
- Methodological Answer : Replicate experiments under controlled O₂ levels (glovebox vs. ambient) using differential scanning calorimetry (DSC) to detect exothermic decomposition. Pair with LC-MS to identify oxidation byproducts (e.g., sulfoxides). Cross-validate findings via Arrhenius plots (Eₐ calculation) and compare with computational predictions of bond dissociation energies .
Q. What role does the dithia moiety play in modulating the electronic properties of this compound for applications in asymmetric catalysis?
- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials (E₁/₂) to quantify electron-withdrawing effects. Correlate with Hammett σ values using substituent analogs. Chiral HPLC (e.g., Chiracel OD-H) evaluates enantioselectivity in catalytic models (e.g., proline derivatives), supported by XAS to probe sulfur’s coordination geometry .
Q. How can computational models predict the compound’s behavior in supramolecular assemblies or host-guest systems?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (e.g., water/chloroform) assess conformational flexibility. Docking studies (AutoDock Vina) identify binding affinities with macrocyclic hosts (e.g., cucurbiturils). Validate with NOESY/ROESY NMR to confirm spatial proximity in complexes .
Data Presentation Guidelines
- Tables : Include comparative kinetic data (e.g., rate constants under varying conditions) and spectroscopic assignments (δ/ppm, multiplicity).
- Supplementary Materials : Provide raw NMR/FID files, crystallographic CIFs, and computational input files for reproducibility .
- Conflict Resolution : Address discrepancies via meta-analysis frameworks (e.g., PRISMA) and sensitivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
